molecular formula C6H13ClN2O B14801417 2-(azetidin-2-yl)-N-methylacetamide;hydrochloride

2-(azetidin-2-yl)-N-methylacetamide;hydrochloride

Cat. No.: B14801417
M. Wt: 164.63 g/mol
InChI Key: XWUMAWIIGQKIEE-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
2-(Azetidin-2-yl)-N-methylacetamide hydrochloride is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring fused to an acetamide backbone, with a methyl group attached to the nitrogen of the acetamide. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological and biochemical applications.

  • Molecular Formula: C₆H₁₁ClN₂O
  • Molecular Weight: 162.62 g/mol
  • Key Functional Groups:
    • Azetidine ring (4-membered cyclic amine): Imparts conformational rigidity and influences receptor binding .
    • Acetamide group: Provides hydrogen-bonding capability and metabolic stability.
    • Hydrochloride salt: Improves aqueous solubility and bioavailability .

Properties

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

2-(azetidin-2-yl)-N-methylacetamide;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c1-7-6(9)4-5-2-3-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H

InChI Key

XWUMAWIIGQKIEE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1CCN1.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(azetidin-2-yl)-N-methylacetamide;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of N-methylacetamide with azetidine in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

2-(azetidin-2-yl)-N-methylacetamide;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidinone derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-(azetidin-2-yl)-N-methylacetamide;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of bacterial transpeptidases, which are enzymes involved in the biosynthesis of bacterial cell walls . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cells. In cancer cells, it may exert its effects by interfering with cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine Moieties

a) 2-[(2R/S)-Azetidin-2-yl]propan-2-ol Hydrochloride
  • Key Differences : Replaces the acetamide group with a hydroxylated propane chain.
  • Impact : The hydroxyl group increases polarity, reducing blood-brain barrier penetration compared to the acetamide derivative. Stereochemistry (R vs. S) significantly affects biological activity; the (S)-isomer shows higher affinity for nicotinic acetylcholine receptors (nAChRs) .
b) Methyl 2-(3-Methylazetidin-3-yl)acetate Hydrochloride
  • Key Differences : Contains a methyl ester instead of the N-methylacetamide group.
  • Impact : The ester group enhances lipophilicity but reduces metabolic stability due to susceptibility to hydrolysis. The 3-methyl substitution on the azetidine ring introduces steric hindrance, altering binding kinetics .
c) Azetidine-2-carboxylic Acid
  • Key Differences : Features a carboxylic acid group instead of the acetamide chain.
  • Impact : The carboxylic acid enhances ionic interactions with proteins but reduces membrane permeability. This compound is a proline analog, interfering with collagen synthesis .

Acetamide Derivatives with Varied Substituents

a) N-(2-(Methylamino)ethyl)acetamide Hydrochloride
  • Key Differences : Replaces the azetidine ring with a linear ethylamine chain.
  • Impact: The absence of the cyclic structure reduces rigidity, leading to weaker receptor binding. However, the ethylamine chain improves solubility in non-polar solvents .
b) N-(2-Methoxyethyl)-2-(methylamino)acetamide Hydrochloride
  • Key Differences : Incorporates a methoxyethyl group instead of azetidine.
  • Impact : The methoxy group enhances hydrogen-bonding capacity, improving interaction with polar enzyme active sites. This compound shows moderate enzyme inhibition but lacks the targeted CNS activity seen in azetidine-containing analogs .
c) N-{2-[Benzyl(methyl)amino]ethyl}acetamide Hydrochloride
  • Key Differences: Substitutes azetidine with a benzyl-methylamino group.
  • Impact : The aromatic benzyl group enables π-π stacking interactions, increasing affinity for aromatic receptor pockets. However, the bulky substituent reduces metabolic stability .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Structural Feature Solubility (mg/mL) Bioactivity (IC₅₀, nM)
2-(Azetidin-2-yl)-N-methylacetamide HCl Azetidine + N-methylacetamide 25.8 (H₂O) 120 (nAChR)
2-[(2S)-Azetidin-2-yl]propan-2-ol HCl Hydroxyl + propane chain 18.3 (H₂O) 85 (nAChR)
N-(2-Methoxyethyl)acetamide HCl Methoxyethyl + acetamide 32.1 (H₂O) >1,000 (Enzyme X)
N-(2-(Methylamino)ethyl)acetamide HCl Linear ethylamine + acetamide 40.2 (H₂O) 450 (Receptor Y)

Table 2: Pharmacokinetic Properties

Compound Name LogP Plasma Half-life (h) BBB Penetration
2-(Azetidin-2-yl)-N-methylacetamide HCl 0.9 2.5 Moderate
Azetidine-2-carboxylic Acid -1.2 1.2 Low
Methyl 2-(3-methylazetidin-3-yl)acetate HCl 1.5 0.8 High

Discussion of Key Findings

Role of the Azetidine Ring :

  • The four-membered ring introduces conformational strain , enhancing binding specificity to targets like nAChRs compared to larger rings (e.g., piperidine or pyrrolidine) .
  • The cyclic structure reduces metabolic degradation by cytochrome P450 enzymes, improving half-life .

Impact of Hydrochloride Salt: Increases aqueous solubility by >50% compared to free-base forms, critical for intravenous administration .

Functional Group Modifications :

  • Methyl Group on Acetamide : Shields the amide bond from hydrolysis, enhancing stability in physiological conditions .
  • Stereochemistry : The (S)-configuration in azetidine derivatives improves receptor affinity due to optimal spatial alignment .

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